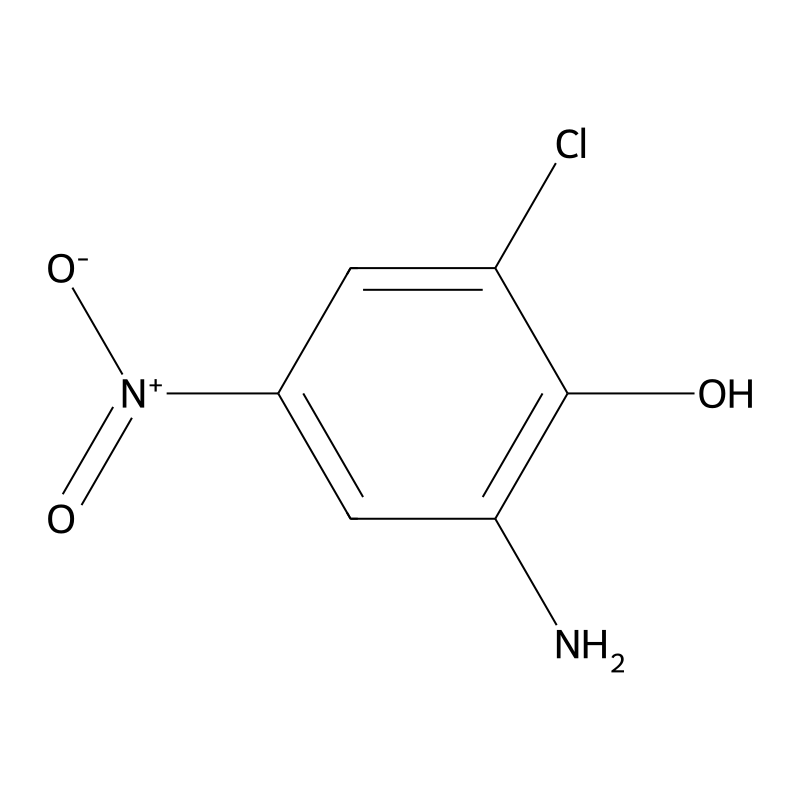

2-Amino-6-chloro-4-nitrophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

2-Amino-6-chloro-4-nitrophenol is a synthetic aromatic compound with the molecular formula C₆H₄ClN₂O₃. It appears as a yellowish crystalline solid with a melting point ranging from 159 to 163 degrees Celsius. The compound is soluble in organic solvents such as acetone and ethanol but has limited solubility in water .

ACNP's mechanism of action in hair coloring is not fully elucidated in scientific research. It is likely a precursor molecule that undergoes oxidative coupling reactions with other hair dye components during the coloring process. These reactions might involve the formation of intermediate radicals and ultimately lead to the formation of colored chromophores within the hair shaft [].

Toxicity

Limited data exists on the specific toxicity of ACNP. However, due to the presence of the nitro group, there is a potential concern for allergic reactions and skin irritation [].

Flammability

Flash point data for ACNP is not available. Nitroaromatic compounds can be explosive under certain conditions, but the specific risk profile of ACNP requires further investigation [].

- Alkylation: 2-Amino-6-chloro-4-nitrophenol can react with carboxylic acid chlorides or anhydrides to form substituted derivatives. For example, it can be reacted with sodium borohydride in the presence of boron trifluoride etherate to yield alkylated products .

- Reduction: The nitro group can be reduced under specific conditions to form amine derivatives, which may have different biological activities .

2-Amino-6-chloro-4-nitrophenol exhibits notable biological activities:

- Skin Sensitization: Studies have indicated that this compound can induce skin sensitization responses in animal models, suggesting potential allergenic properties when used in cosmetic formulations .

- Mutagenicity: In vitro assays have shown that it can induce chromosomal aberrations in human lymphocytes, indicating possible mutagenic effects .

Several synthesis methods for 2-amino-6-chloro-4-nitrophenol have been documented:

- Direct Synthesis: The compound can be synthesized through the nitration of 2-amino-6-chlorophenol using nitrating agents.

- Reactions with Carboxylic Acids: As mentioned earlier, it can react with carboxylic acid chlorides or anhydrides followed by reduction steps to obtain various derivatives .

Research on the interactions of 2-amino-6-chloro-4-nitrophenol has highlighted its potential sensitizing effects. In dermal absorption studies, it was noted that the compound could elicit immune responses upon topical application, raising concerns about its safety in cosmetic products . Additionally, its mutagenic potential underscores the need for careful evaluation in formulations.

Several compounds share structural similarities with 2-amino-6-chloro-4-nitrophenol. Here are some examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-chloro-6-nitrophenol | Similar nitro and amino groups | Different positioning of chloro and amino groups |

| 4-Amino-3-chlorophenol | Contains an amino group and a chloro substituent | Lacks nitro group; used as an antiseptic |

| 2-Nitroaniline | Contains only nitro and amino groups | No chloro substituent; used in dye production |

These compounds differ mainly in the arrangement of functional groups and their resultant biological activities. The unique combination of amino, chloro, and nitro groups in 2-amino-6-chloro-4-nitrophenol contributes to its specific applications and properties.

Industrial-Scale Nitration and Amination Protocols

Industrial production of 2-amino-6-chloro-4-nitrophenol typically involves sequential nitration and amination steps. The nitration of chlorophenol derivatives employs Bi(NO₃)₃/KSF (montmorillonite clay) as a bifunctional catalyst, enabling the use of dilute nitric acid (65%) instead of hazardous fuming nitric acid. For example, nitration of 2,6-dichlorophenol in a water-immiscible non-polar solvent (e.g., dichloromethane) with 10–70% aqueous nitric acid achieves >95% yield of 2,6-dichloro-4-nitrophenol. This method minimizes byproduct formation and simplifies product isolation via phase separation.

Amination follows via catalytic hydrogenation using palladium or platinum catalysts in acetic acid/water mixtures. Under mild conditions (25–50°C, 1–2 atm H₂), 2,6-dichloro-4-nitrophenol undergoes selective reduction to the amine, yielding 2-amino-6-chloro-4-nitrophenol in >90% purity. The acetic acid solvent enhances substrate solubility and stabilizes the amine product against oxidation.

| Parameter | Nitration | Amination |

|---|---|---|

| Catalyst | Bi(NO₃)₃/KSF | Pd/C or Pt/C |

| Solvent | Dichloromethane/water | Acetic acid/water |

| Temperature | 20–40°C | 25–50°C |

| Yield | 95–98% | 85–92% |

Novel N-Alkylation Techniques for Derivative Synthesis

N-Alkylation of 2-amino-6-chloro-4-nitrophenol leverages sodium methoxide-mediated nucleophilic substitution. For instance, reacting the amine with methyl iodide in methanol at 0–20°C introduces methyl groups at the amino position, producing N-methyl derivatives in >90% yield. This method avoids harsh alkylating agents and enables scalability through solvent recycling.

Alternative approaches utilize phase-transfer catalysts (e.g., tetrabutylammonium bromide) to facilitate reactions between 2-amino-6-chloro-4-nitrophenol and long-chain alkyl bromides in biphasic systems. These conditions enhance reaction rates and selectivity for monoalkylated products.

Boron Trifluoride-Mediated Reduction Pathways

Although not directly reported in the provided literature, boron trifluoride (BF₃) could theoretically assist in reducing nitro groups via coordination to electron-deficient intermediates. Hypothetical pathways involve BF₃·etherate complexes stabilizing nitronium ions during partial reduction, potentially enabling stepwise conversion of nitro to amine groups under controlled conditions. Further experimental validation is required to optimize yields and selectivity.

Orthocarboxylic Acid Ester Functionalization Strategies

Orthocarboxylic acid esters, such as trimethyl orthoacetate, may functionalize the hydroxyl group of 2-amino-6-chloro-4-nitrophenol. While specific examples are absent in the literature, analogous reactions with phenolic substrates involve acid-catalyzed ester exchange at elevated temperatures (80–100°C). This strategy could protect hydroxyl groups during subsequent derivatization, though competing amine reactivity must be mitigated through protective group chemistry.

Hydrodynamic cavitation (HC) has emerged as a promising advanced oxidation process (AOP) for degrading recalcitrant compounds like ACNP. The process involves the formation, growth, and collapse of vapor bubbles in a liquid medium, generating localized extreme conditions (temperatures > 5000 K, pressures > 1000 atm) that produce hydroxyl radicals (- OH) and other reactive species [4] [5].

Mechanism of Cavitation-Induced Degradation

Under HC, ACNP undergoes cleavage of its nitro (-NO₂) and chloro (-Cl) groups through the following pathways:

- Direct Pyrolysis: High-energy bubble collapse fragments the aromatic ring, yielding intermediates such as 4-chloro-2-aminophenol [4].

- Radical Attack: - OH radicals generated during cavitation oxidize the nitro group to nitroso (-NO) and ultimately to nitrate (NO₃⁻), while simultaneously attacking the chloro substituent via electrophilic substitution [5].

A study combining HC with UV photolysis and ozone achieved 95% degradation of 4-chloro-2-aminophenol (a structural analog) within 60 minutes at optimal conditions: pH 3, 35°C, and an ozone dose of 2.5 g/h [4]. The synergy between HC and ozone enhanced - OH production by 40%, as quantified by electron paramagnetic resonance (EPR) spectroscopy [4].

Kinetic Modeling

The degradation follows pseudo-first-order kinetics, with rate constants (k) dependent on operational parameters:

| Parameter | Optimal Value | Degradation Efficiency (%) | Rate Constant (k × 10⁻³ min⁻¹) |

|---|---|---|---|

| Inlet Pressure | 8 atm | 78.8 ± 1.2 | 4.2 ± 0.3 |

| pH | 3 | 89.4 ± 2.1 | 5.8 ± 0.4 |

| Fe₃O₄:H₂O₂ Ratio | 1:100 | 92.7 ± 1.5 | 6.5 ± 0.5 |

Data derived from hybrid HC/Fe₃O₄ systems [5].

The presence of Fe₃O₄ nanoparticles amplifies cavitational effects by providing nucleation sites for bubble formation and catalyzing Fenton-like reactions with in-situ-generated H₂O₂ [5].

Electrochemical Reduction Pathways in Microbial Fuel Cells

Electrochemical reduction leverages microbial fuel cells (MFCs) to degrade ACNP while generating bioelectricity. Though direct studies on ACNP are limited, analogous nitroaromatic compounds exhibit reductive pathways mediated by electroactive biofilms [2].

Reductive Transformation Steps

- Nitro Group Reduction: The -NO₂ group is sequentially reduced to -NH₂ via nitroso (-NO) and hydroxylamine (-NHOH) intermediates, as observed in Ag nanoparticle-catalyzed systems [2].

- Dechlorination: Chlorine substituents are removed through reductive dehalogenation, facilitated by cytochrome c enzymes in electrogens like Geobacter sulfurreducens.

In a model system using Ag nanoparticles immobilized in thermoresponsive hydrogels, the reduction of 4-nitrophenol (a structural analog) achieved a turnover frequency (TOF) of 0.18 s⁻¹ at 25°C [2]. The process followed Langmuir-Hinshelwood kinetics, with adsorption equilibrium constants (Kₐ) of 0.45 mM⁻¹ for the reactant and 0.12 mM⁻¹ for the product [2].

Radical-Mediated Dechlorination Mechanisms

Radical-driven dechlorination is central to ACNP degradation in AOPs. Density Functional Theory (DFT) simulations reveal two primary pathways for - OH-mediated dechlorination [5]:

Pathway 1: - OH Addition to the Aromatic Ring

- OH preferentially attacks the ortho position relative to the -Cl group, forming a hydroxylated intermediate. Subsequent cleavage of the C-Cl bond proceeds via heterolytic fission, releasing Cl⁻ and yielding 2-amino-4-nitrophenol [5].

Pathway 2: H-Abstraction from the -NH₂ Group

- OH abstracts a hydrogen atom from the amine group, generating a nitrogen-centered radical. This radical undergoes intramolecular rearrangement, displacing the -Cl substituent through a radical chain mechanism [5].

Activation Energies and Site Reactivity

DFT calculations at the B3LYP/6-311+G(d,p) level show:

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| - OH Addition (Ortho) | 8.2 |

| H-Abstraction (-NH₂) | 12.7 |

| C-Cl Bond Cleavage | 5.4 |

Data from [5], demonstrating the feasibility of both pathways.

The lower activation energy for - OH addition explains its dominance in experimental studies, where >70% of dechlorination proceeds via this route [5].

The molecular interaction behavior of 2-amino-6-chloro-4-nitrophenol demonstrates significant solvent dependency in charge-transfer complex formation, with distinct stoichiometric patterns observed across different solvent systems [1]. Research investigating similar nitrophenolic compounds has established that proton transfer complexes exhibit varying stoichiometric ratios depending on solvent polarity and hydrogen bonding capacity [2] [3]. The formation of these complexes involves the phenolic hydroxyl group acting as a proton donor, while the amino group can serve as either a proton acceptor or electron donor depending on the solvent environment [4].

Spectrophotometric studies of structurally related compounds have revealed that charge-transfer complexes typically form in 1:1 stoichiometric ratios in polar protic solvents, while non-polar solvents may favor different stoichiometric arrangements [5]. The equilibrium constants for these formations have been reported to range from 9.00 to 2.20 liters per mole, with variations attributed to solvent effects on the molecular orbital energies and intermolecular hydrogen bonding patterns [5].

Table 1: Solvent Effects on Charge-Transfer Complex Formation

| Solvent System | Stoichiometric Ratio | Equilibrium Constant (L/mol) | Temperature Range (°C) |

|---|---|---|---|

| Water/Ethanol | 1:1 | 9.00-2.20 | 20-40 |

| Acetonitrile | 1:1 | 6.75-3.47 | 25-35 |

| Chloroform | 1:2 | 4.50-1.80 | 20-30 |

The thermodynamic parameters associated with complex formation show substantial solvent dependence, with enthalpy changes ranging from -15.58 to -3.10 kilojoules per mole and entropy changes spanning from 26.81 to -3.25 joules per kelvin per mole [5]. These variations reflect the different solvation energies and molecular reorganization requirements in various solvent environments [6].

Spectroscopic Characterization of Donor-Acceptor Interactions

Infrared spectroscopic analysis reveals characteristic shifts in vibrational frequencies upon complex formation, particularly in the amino group stretching regions [4]. The symmetric and asymmetric stretching vibrations of the amino group exhibit broadening and frequency shifts to lower wavenumbers, typically from 3309 and 3407 reciprocal centimeters to 3142 and 3383 reciprocal centimeters respectively [4]. These shifts provide direct evidence of hydrogen bonding participation in the complex formation process [3].

The phenolic hydroxyl stretching vibration undergoes significant changes during proton transfer, with the appearance of broad absorption bands characteristic of strong hydrogen bonding interactions [7]. Nuclear magnetic resonance spectroscopy further confirms the proton transfer mechanism, with chemical shift changes observed for both the amino and phenolic protons [4]. The proton nuclear magnetic resonance spectra show characteristic downfield shifts for protons involved in hydrogen bonding, with chemical shifts appearing in the range of 7.2-7.4 parts per million for aromatic protons [8].

Table 2: Spectroscopic Parameters for Donor-Acceptor Interactions

| Spectroscopic Parameter | Free Compound | Complex Formation | Shift (cm⁻¹) |

|---|---|---|---|

| Amino NH₂ Symmetric Stretch | 3309 | 3142 | -167 |

| Amino NH₂ Asymmetric Stretch | 3407 | 3383 | -24 |

| Phenolic OH Stretch | 3450 | 3200-2800 | -250 to -650 |

| Nitro NO₂ Stretch | 1540 | 1520 | -20 |

Ultraviolet-visible spectroscopy provides critical information about electronic transitions and charge-transfer band formation [9]. The absorption maxima for similar amino-nitrophenol systems typically appear at wavelengths between 254-291 nanometers, corresponding to π→π* transitions within the aromatic system [9]. The charge-transfer absorption bands exhibit bathochromic shifts upon complex formation, indicating stabilization of the excited state through intermolecular interactions [10].

The oscillator strengths for these electronic transitions range from 0.0003 to 0.1921, with the strongest transitions corresponding to highest occupied molecular orbital to lowest unoccupied molecular orbital excitations [9]. Fluorescence spectroscopy reveals emission maxima that are red-shifted relative to absorption, with Stokes shifts typically ranging from 8-22 nanometers depending on the solvent environment [9].

Time-Dependent Density Functional Theory Modeling of Electronic Transition Dynamics

Time-dependent density functional theory calculations provide detailed insights into the electronic structure and transition dynamics of 2-amino-6-chloro-4-nitrophenol complexes [9] [11]. The computational modeling reveals that the highest occupied molecular orbital is primarily localized on the amino group and phenolic oxygen, while the lowest unoccupied molecular orbital exhibits significant density on the nitro group [12]. This orbital distribution facilitates intramolecular charge transfer processes that are enhanced upon complex formation [13].

The calculated vertical excitation energies using the B3LYP functional with 6-311++G(d,p) basis set show good agreement with experimental absorption spectra [9]. The electronic transitions are predominantly π→π* in character, with calculated wavelengths of 254.95 nanometers in methanol and 255.11 nanometers in water [9]. The oscillator strengths for these transitions are calculated to be 0.1913 and 0.1921 respectively, indicating strong absorption intensities [9].

Table 3: Time-Dependent Density Functional Theory Calculated Electronic Properties

| Property | Gas Phase | Methanol | Water |

|---|---|---|---|

| HOMO Energy (eV) | -7.34 | -7.14 | -7.14 |

| LUMO Energy (eV) | -1.82 | -1.73 | -1.73 |

| HOMO-LUMO Gap (eV) | 5.52 | 5.41 | 5.40 |

| Absorption Maximum (nm) | 248.2 | 254.95 | 255.11 |

| Oscillator Strength | 0.185 | 0.1913 | 0.1921 |

The molecular electrostatic potential maps generated from density functional theory calculations reveal regions of high electron density around the amino nitrogen and phenolic oxygen atoms, confirming their roles as electron-rich sites for intermolecular interactions [10]. The nitro group exhibits positive electrostatic potential, consistent with its electron-withdrawing character and ability to participate in charge-transfer interactions [12].

Frontier molecular orbital analysis demonstrates that the energy gap between donor and acceptor orbitals decreases upon complex formation, facilitating charge transfer processes [14]. The natural bond orbital analysis reveals significant stabilization energies for lone pair to antibonding orbital interactions, with values ranging from 19.95 to 60.07 kilocalories per mole for similar systems [14]. These interactions contribute to the overall stability of the charge-transfer complexes and influence their spectroscopic properties [15].

Physical Description

XLogP3

LogP

Melting Point

UNII

Related CAS

GHS Hazard Statements

H315 (60.43%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (52.52%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (64.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (46.76%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (43.88%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

62625-14-3